molecular formula C10H13NO6 B2633014 2-(Furan-3-yl)morpholine;oxalic acid CAS No. 2375260-40-3

2-(Furan-3-yl)morpholine;oxalic acid

Cat. No.: B2633014
CAS No.: 2375260-40-3
M. Wt: 243.215
InChI Key: LFGGGDRFPPVIDP-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)morpholine;oxalic acid is a compound that combines the structural features of furan and morpholine with oxalic acid Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom Morpholine is a six-membered ring containing both nitrogen and oxygen atoms Oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄

Scientific Research Applications

2-(Furan-3-yl)morpholine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)morpholine typically involves the reaction of furan derivatives with morpholine under specific conditions. One common method is the condensation reaction between 3-furancarboxaldehyde and morpholine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Furan-3-yl)morpholine;oxalic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often purified through recrystallization or chromatography techniques. The use of oxalic acid in the synthesis helps to stabilize the compound and improve its solubility in various solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)morpholine;oxalic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)morpholine
  • 2-(Furan-4-yl)morpholine
  • 3-(Furan-2-yl)morpholine

Uniqueness

2-(Furan-3-yl)morpholine;oxalic acid is unique due to the specific position of the furan ring and the presence of oxalic acid. This combination imparts distinct chemical properties, such as enhanced solubility and stability, which may not be observed in similar compounds. Additionally, the specific arrangement of functional groups can lead to unique biological activities and applications.

Properties

IUPAC Name

2-(furan-3-yl)morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.C2H2O4/c1-3-10-6-7(1)8-5-9-2-4-11-8;3-1(4)2(5)6/h1,3,6,8-9H,2,4-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGGGDRFPPVIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=COC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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